1,7-dimethyl-3-(2-methylallyl)-8-(3-morpholinopropyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione
Description
This compound belongs to the imidazo[2,1-f]purine-2,4-dione class, characterized by a bicyclic purine core fused with an imidazole ring. Key structural features include:
- 1,7-Dimethyl groups: These substituents enhance metabolic stability and influence steric interactions with biological targets.
- 3-(2-Methylallyl) substituent: A branched alkenyl group that may modulate hydrophobic interactions and conformational flexibility.
- 8-(3-Morpholinopropyl) chain: The morpholine ring improves water solubility and contributes to hydrogen bonding or electrostatic interactions with enzymes or receptors .
This derivative has been explored for kinase inhibition and phosphodiesterase (PDE) modulation, leveraging its hybrid structure to balance selectivity and potency .
Properties
IUPAC Name |
4,7-dimethyl-2-(2-methylprop-2-enyl)-6-(3-morpholin-4-ylpropyl)purino[7,8-a]imidazole-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28N6O3/c1-14(2)12-26-18(27)16-17(22(4)20(26)28)21-19-24(15(3)13-25(16)19)7-5-6-23-8-10-29-11-9-23/h13H,1,5-12H2,2-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGPZETDEDJFEKK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C3=C(N=C2N1CCCN4CCOCC4)N(C(=O)N(C3=O)CC(=C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28N6O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,7-dimethyl-3-(2-methylallyl)-8-(3-morpholinopropyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione involves multiple steps, each requiring specific reagents and conditions. The process typically starts with the preparation of the imidazo[2,1-f]purine core, followed by the introduction of the methyl, methylallyl, and morpholinopropyl groups through a series of substitution and addition reactions. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated systems for reagent addition, and advanced purification techniques to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
1,7-dimethyl-3-(2-methylallyl)-8-(3-morpholinopropyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new alkyl or aryl groups.
Scientific Research Applications
1,7-dimethyl-3-(2-methylallyl)-8-(3-morpholinopropyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studies of enzyme inhibition and receptor binding.
Industry: Used in the development of new materials and as a catalyst in certain industrial processes.
Mechanism of Action
The mechanism of action of 1,7-dimethyl-3-(2-methylallyl)-8-(3-morpholinopropyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved can include signal transduction, gene expression, and metabolic processes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations at Position 8
The 8-position modifications critically influence solubility and target engagement:
*Estimated based on structural analogs.
Key Findings :
- The 3-morpholinopropyl chain in the target compound balances solubility and binding interactions, unlike the bulky dihydroisoquinolinylbutyl group (Compound 5, ), which reduces solubility but enhances receptor affinity.
- The 2-hydroxyethyl derivative () exhibits superior aqueous solubility due to its polar group but lacks the morpholine-mediated enzyme inhibition .
Substituent Variations at Position 3
The 3-position substituent affects steric bulk and π-π interactions:
Key Findings :
Enzyme and Receptor Selectivity
Comparative data from receptor binding and PDE inhibition assays:
Key Findings :
- The target compound exhibits balanced PDE4B1/PDE10A inhibition , unlike Compound 5, which shows stronger PDE4B1 inhibition but weaker PDE10A activity .
- The dihydroisoquinolinylbutyl group in Compound 5 drastically improves 5-HT1A/D2 receptor affinity, suggesting that bulky 8-substituents favor receptor over enzyme targeting .
Biological Activity
1,7-Dimethyl-3-(2-methylallyl)-8-(3-morpholinopropyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is a complex organic compound that belongs to the imidazopyridine class. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the realms of enzyme inhibition and receptor modulation.
Chemical Structure
The chemical structure of the compound can be represented as follows:
This structure includes multiple functional groups that contribute to its biological activity.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The specific mechanisms include:
- Enzyme Inhibition : The compound may inhibit certain enzymes involved in metabolic pathways, potentially affecting glucose metabolism and other critical biological processes.
- Receptor Binding : It has been shown to interact with serotonin receptors, which may underlie its antidepressant-like effects observed in preclinical studies.
Enzyme Inhibition Studies
Recent studies have highlighted the compound's potential as an enzyme inhibitor. For instance:
These values indicate that the compound exhibits significant inhibitory activity against α-glucosidase compared to standard drugs.
Receptor Interaction Studies
Research has demonstrated varying degrees of binding affinity at serotonin receptors:
| Receptor Type | Binding Affinity (Ki) | Effect |
|---|---|---|
| 5-HT1A | Moderate | Potential antidepressant activity |
| 5-HT2A | Low | Minimal effect |
These interactions suggest that modifications to the structure could enhance receptor affinity and specificity.
Case Studies
Several case studies have explored the therapeutic potential of this compound:
- Antidepressant-Like Effects : In animal models, the administration of this compound resulted in significant reductions in depressive-like behaviors, suggesting its potential utility in treating mood disorders.
- Antidiabetic Properties : The compound's ability to inhibit α-glucosidase suggests a role in managing blood sugar levels, indicating potential for use in diabetes treatment.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
